3-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a tetrahydroquinoline ring system substituted with a methoxyethyl group and a benzamide moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The compound is classified under quinoline derivatives, which are characterized by their bicyclic structure containing a benzene ring fused to a pyridine ring. This specific compound is notable for its bromine substitution at the 3-position of the benzamide, which can influence its reactivity and biological activity .
The synthesis of 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps:
The molecular formula for 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is with a molecular weight of approximately 364.29 g/mol. The compound's structure includes:
The structural representation can be depicted using SMILES notation: CC(COC)N1CCC2=C(C1=CC=C(C=C2)Br)C(=O)N
.
3-Bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions:
While specific mechanisms for this compound may not be fully elucidated in literature, compounds within its class often interact with biological targets through various pathways. For instance:
The physical properties of 3-bromo-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include:
Chemical properties include:
The compound has several scientific research applications:
CAS No.: 1306-05-4
CAS No.:
CAS No.: 1350927-85-3
CAS No.: 31520-97-5
CAS No.: 67124-09-8
CAS No.: